molecular formula C10H18O B14609762 4,6-Dimethyloct-4-en-3-one CAS No. 60132-36-7

4,6-Dimethyloct-4-en-3-one

Cat. No.: B14609762
CAS No.: 60132-36-7
M. Wt: 154.25 g/mol
InChI Key: MPPFPNPXTYYJBQ-UHFFFAOYSA-N
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Description

4,6-Dimethyloct-4-en-3-one is an organic compound with the molecular formula C₁₀H₁₈O. It is a ketone with a double bond and two methyl groups attached to the octane chain. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyloct-4-en-3-one can be synthesized through several routes. One common method involves the reaction of 2-methyl-1-butene with acetone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyloct-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ketones.

Scientific Research Applications

4,6-Dimethyloct-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyloct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

4,6-Dimethyloct-4-en-3-one can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Properties

CAS No.

60132-36-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,6-dimethyloct-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h7-8H,5-6H2,1-4H3

InChI Key

MPPFPNPXTYYJBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=C(C)C(=O)CC

Origin of Product

United States

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